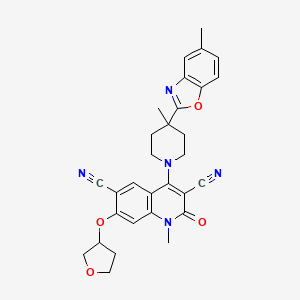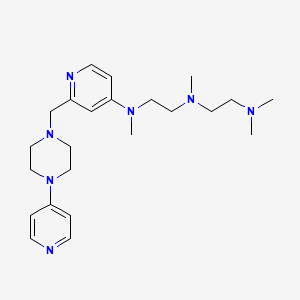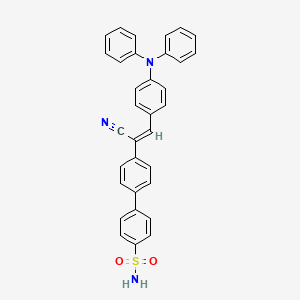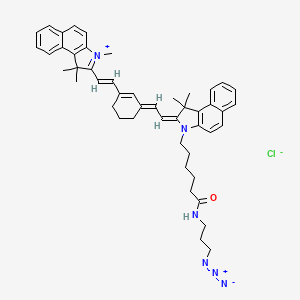
Cyanine7.5 azide (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine7.5 azide (chloride) is a derivative of the near-infrared fluorescent dye Cyanine7.5. This compound is characterized by its azide functional group, which makes it highly reactive in click chemistry applications. Cyanine7.5 azide (chloride) is widely used in biolabeling and cell imaging due to its excellent photophysical properties, including long-wave infrared fluorescence, high molar extinction coefficient, and low background fluorescence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyanine7.5 azide (chloride) typically involves the introduction of an azide group to the Cyanine7.5 dye. This can be achieved through a series of organic reactions, including nucleophilic substitution and azidation. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of Cyanine7.5 azide (chloride) follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cyanine7.5 azide (chloride) primarily undergoes click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide group of Cyanine7.5 azide (chloride) and an alkyne-containing molecule .
Common Reagents and Conditions:
Reagents: Copper(I) iodide, sodium ascorbate, alkyne-containing molecules.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Major Products: The major product of the click chemistry reaction involving Cyanine7.5 azide (chloride) is a triazole-linked conjugate, which can be used for various biolabeling applications .
Wissenschaftliche Forschungsanwendungen
Cyanine7.5 azide (chloride) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Employed in the labeling of biomolecules such as proteins, nucleic acids, and lipids for imaging and tracking within biological systems.
Medicine: Utilized in diagnostic imaging, particularly in near-infrared fluorescence imaging for tumor detection and monitoring.
Industry: Applied in the development of advanced materials and devices, including energy-harvesting devices and optical sensors .
Wirkmechanismus
The mechanism of action of Cyanine7.5 azide (chloride) involves its ability to form covalent bonds with alkyne-containing molecules through click chemistry. This reaction is highly specific and efficient, allowing for the precise labeling of target biomolecules. The near-infrared fluorescence of Cyanine7.5 enables deep tissue imaging with minimal background interference, making it ideal for in vivo applications .
Vergleich Mit ähnlichen Verbindungen
Cyanine7 azide: Another near-infrared fluorescent dye with similar click chemistry reactivity but slightly different photophysical properties.
Cyanine5.5 azide: A related compound with shorter wavelength fluorescence, used for different imaging applications.
Indocyanine green (ICG): A clinically approved near-infrared dye with similar applications but different chemical structure and properties.
Uniqueness: Cyanine7.5 azide (chloride) stands out due to its superior photostability, high molar extinction coefficient, and low background fluorescence. These properties make it particularly suitable for long-term imaging and tracking studies in complex biological environments .
Eigenschaften
Molekularformel |
C48H55ClN6O |
|---|---|
Molekulargewicht |
767.4 g/mol |
IUPAC-Name |
N-(3-azidopropyl)-6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C48H54N6O.ClH/c1-47(2)42(53(5)40-26-24-36-17-8-10-19-38(36)45(40)47)28-22-34-15-13-16-35(33-34)23-29-43-48(3,4)46-39-20-11-9-18-37(39)25-27-41(46)54(43)32-12-6-7-21-44(55)50-30-14-31-51-52-49;/h8-11,17-20,22-29,33H,6-7,12-16,21,30-32H2,1-5H3;1H |
InChI-Schlüssel |
FPZSVKZEBJWZOE-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


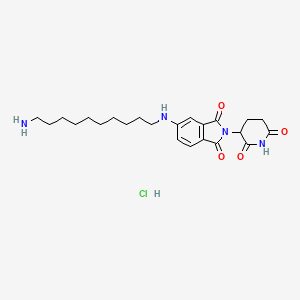
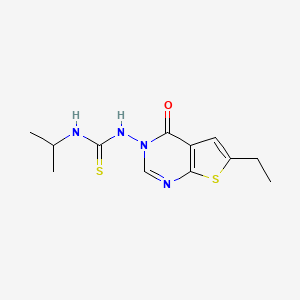
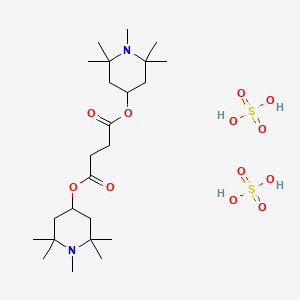
![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)
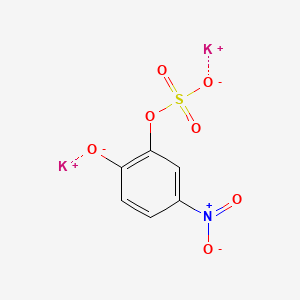
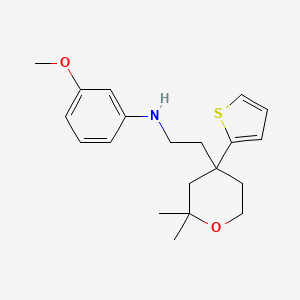
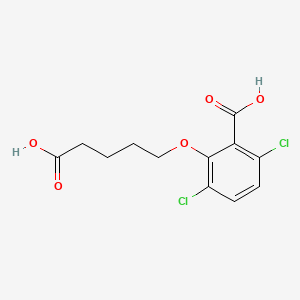
![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)
![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)
